molecular formula C5H11BO2S B2974156 Tetrahydrothiopyran-4-ylboronic acid CAS No. 2265921-88-6

Tetrahydrothiopyran-4-ylboronic acid

Cat. No.: B2974156
CAS No.: 2265921-88-6
M. Wt: 146.01
InChI Key: FHVZEEIAVOWMLQ-UHFFFAOYSA-N
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Description

Tetrahydrothiopyran-4-ylboronic acid is an organoboron compound that features a boronic acid functional group attached to a tetrahydrothiopyran ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydrothiopyran-4-ylboronic acid typically involves the borylation of tetrahydrothiopyran derivatives. One common method is the Miyaura borylation, which uses a palladium catalyst to couple tetrahydrothiopyran with a boron reagent such as bis(pinacolato)diboron under mild conditions . Another method involves the direct electrophilic borylation of tetrahydrothiopyran using boron tribromide or boron trichloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to handle large-scale reactions efficiently. These processes often use organolithium or Grignard reagents to introduce the boronic acid group, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrothiopyran-4-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of tetrahydrothiopyran-4-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and as a molecular probe in biological systems. The boronic acid group can interact with molecular targets such as enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Cyclohexylboronic acid

Uniqueness

Tetrahydrothiopyran-4-ylboronic acid is unique due to its tetrahydrothiopyran ring, which imparts distinct steric and electronic properties compared to other boronic acids. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

thian-4-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BO2S/c7-6(8)5-1-3-9-4-2-5/h5,7-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVZEEIAVOWMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCSCC1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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